
4-Chloro-3,5-diethoxybenzaldehyde
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of chlorinated benzaldehydes and their derivatives is a topic of interest due to their applications in various fields, including the development of herbicides and organic complexes. In the study of the synthesis of a novel binary organic complex, a solid-state reaction was utilized to form a 1:1 molecular complex between 4-chloroaniline and 3-hydroxy-4-methoxybenzaldehyde. This method is highlighted for its green synthesis approach, avoiding the use of solvents . Another synthesis approach involved the oxidation of a pyrazole derivative with chromium trioxide in acetic acid/acetic anhydride, followed by hydrolysis, to yield a chlorinated benzaldehyde compound with a total yield of 71.6% . Additionally, a regioselective reductive alkylation method was used to synthesize 4-alkyl-3,5-dimethoxybenzaldehydes, showcasing a novel pathway for the modification of trimethoxybenzaldehyde derivatives .
Molecular Structure Analysis
The molecular structure of chlorinated benzaldehydes is crucial for their physicochemical properties and reactivity. The crystal structure and atomic packing of the novel binary organic complex were determined using X-ray diffraction (XRD), confirming the formation of the complex . In another study, the molecular structure of chlorinated 3,4-dihydroxybenzaldehydes was investigated using 1H, 13C, and 17O NMR spectroscopy, providing detailed spectral assignments and insights into the electronic environment of the molecules .
Chemical Reactions Analysis
Chlorinated benzaldehydes participate in various chemical reactions due to their reactive aldehyde group and the presence of electron-withdrawing chlorine substituents. The formation of the binary organic complex through a solid-state reaction is an example of the reactivity of these compounds under specific conditions . The reductive alkylation process used to synthesize 4-alkyl-3,5-dimethoxybenzaldehydes demonstrates the potential for selective transformations in the presence of multiple methoxy groups .
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorinated benzaldehydes are influenced by their molecular structure. The novel binary organic complex exhibited a heat of fusion, entropy of fusion, and other thermochemical properties, which were studied to understand its phase behavior . The transmission spectra of the grown crystal of the complex showed a 70% transmittance efficiency with a cutoff wavelength of 412 nm, indicating its potential optical applications. The band gap and refractive index were also determined, contributing to the material's characterization . The solubility issues and broad resonance lines in 17O NMR spectroscopy of chlorinated 3,4-dihydroxybenzaldehydes highlight the challenges in studying the physical properties of these compounds .
Applications De Recherche Scientifique
Regioselective Synthesis
- 4-Chloro-3,5-diethoxybenzaldehyde has been used in the regioselective synthesis of complex organic compounds. For instance, Azzena et al. (1990) used a regioselective reductive alkylation approach involving this compound for synthesizing 4-alkyl-3,5-dimethoxybenzaldehydes, which are important intermediates in organic synthesis (Azzena et al., 1990).
Chromatographic Analysis
- Chlorinated benzaldehydes, including 4-Chloro-3,5-diethoxybenzaldehyde, have been studied using gas-liquid chromatography. Korhonen and Knuutinen (1984) demonstrated the separation of chlorinated 4-hydroxybenzaldehydes on a non-polar SE-30 capillary column, which is crucial for analyzing complex mixtures in chemical research (Korhonen & Knuutinen, 1984).
Synthesis of Juglones
- Bloomer and Gazzillo (1989) developed an efficient route to 3-chlorojuglones using 4-Chloro-2,5-dimethoxybenzaldehyde, a closely related compound. This synthesis demonstrates the relevance of chlorinated benzaldehydes in the synthesis of naphthoquinones, compounds with significant biological activities (Bloomer & Gazzillo, 1989).
Solubility and Activity Coefficient Studies
- Larachi et al. (2000) investigated the solubility and infinite dilution activity coefficients of chlorinated benzaldehydes, including compounds structurally similar to 4-Chloro-3,5-diethoxybenzaldehyde. These studies are essential for understanding the physical properties of these compounds in various applications (Larachi et al., 2000).
Safety and Hazards
Propriétés
IUPAC Name |
4-chloro-3,5-diethoxybenzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO3/c1-3-14-9-5-8(7-13)6-10(11(9)12)15-4-2/h5-7H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVGUZCQQVNVWQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1Cl)OCC)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3,5-diethoxybenzaldehyde | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

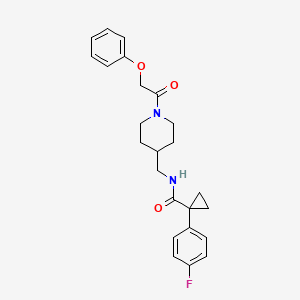
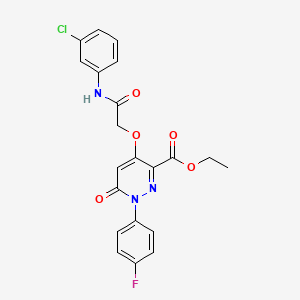
![(2Z)-2-[(2-fluoro-5-methylphenyl)imino]-N-(pyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2533011.png)
![Methyl [6-oxo-2-(pyrrolidin-1-yl)-1,4,5,6-tetrahydropyrimidin-5-yl]acetate](/img/structure/B2533013.png)
![N-(2-methoxyethyl)-3-[4-[(4-methylphenyl)methyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide](/img/structure/B2533014.png)
![(1R,5S)-8-(methylsulfonyl)-3-(pyridin-3-ylmethyl)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B2533015.png)

![7-((2E)-3-phenylprop-2-enyl)-1-(3-hydroxypropyl)-3,4,9-trimethyl-5,7,9-trihydr o-4H-1,2,4-triazino[4,3-h]purine-6,8-dione](/img/no-structure.png)
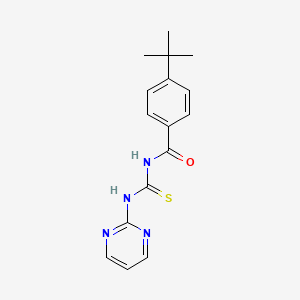
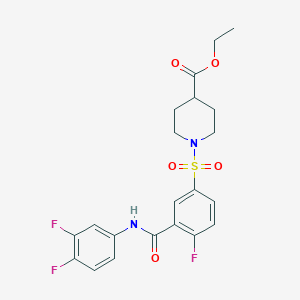

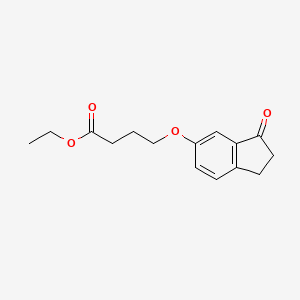

![[(1S,2R)-2-(Dimethylamino)cyclopentyl]methanol](/img/structure/B2533031.png)